4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione
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Overview
Description
4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound, with its unique chlorine and isopropyl substitutions, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions starting from simpler precursors. One possible route could involve the chlorination of a pteridine precursor followed by the introduction of the isopropyl group through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety protocols and environmental considerations would be paramount in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of more reduced pteridine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-pteridine derivative.
Scientific Research Applications
4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme mechanisms involving pteridine cofactors.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound without chlorine and isopropyl substitutions.
6,7-Dimethylpteridine: A similar compound with methyl groups instead of chlorine and isopropyl.
8-Isopropylpteridine: Lacking the chlorine substitution.
Uniqueness
4-Chloro-8-isopropylpteridine-6,7(5H,8H)-dione’s unique substitutions may confer distinct chemical reactivity and biological activity compared to its analogs. These differences could be leveraged in various applications, making it a valuable compound for further research.
Properties
Molecular Formula |
C9H9ClN4O2 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
4-chloro-8-propan-2-yl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C9H9ClN4O2/c1-4(2)14-7-5(6(10)11-3-12-7)13-8(15)9(14)16/h3-4H,1-2H3,(H,13,15) |
InChI Key |
RWMDTDGAJATYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=N2)Cl)NC(=O)C1=O |
Origin of Product |
United States |
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